![molecular formula C13H17F2NO B1465623 (1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol CAS No. 1459802-37-9](/img/structure/B1465623.png)
(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol
Overview
Description
“(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol” is a chemical compound commonly referred to as DFB. It has a molecular formula of C13H17F2NO . This compound has gained significant attention in scientific research due to its potential implications in various fields of research and industry, such as pharmaceuticals, agrochemicals, and materials science.
Molecular Structure Analysis
The molecular structure of “(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a difluorobenzyl group and a methanol group attached to the piperidine ring .Scientific Research Applications
Pharmaceutical Applications
(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol: , commonly referred to as DFB, is a piperidine derivative that has garnered attention for its potential in drug development. Piperidine structures are present in more than twenty classes of pharmaceuticals , including:
- Alzheimer’s Therapy : Piperidine structures, like DFB, can be used to develop drugs like donepezil, which is used in the treatment of Alzheimer’s disease .
Agrochemical Research
In the agrochemical industry, nitrogen-containing heterocycles like DFB play a crucial role. They are involved in:
- Plant Growth Regulation : Piperidine derivatives may be used to synthesize compounds that affect plant growth and productivity .
Materials Science
DFB’s potential implications in materials science are significant, particularly in:
Molecular Biology
In molecular biology, DFB could have applications such as:
- DNA Sequencing : Compounds like DFB may provide the basis for reagents used in DNA sequencing technologies .
Chemical Synthesis
DFB can be a valuable intermediate in chemical synthesis, including:
Analytical Chemistry
In analytical chemistry, DFB could be used in:
- Mass Spectrometry : It may be used as a calibration standard or a reagent in mass spectrometry assays .
Nanotechnology
DFB’s unique properties could be exploited in nanotechnology for:
- Drug Delivery Systems : Piperidine derivatives could be key in developing nanocarriers for targeted drug delivery .
Computational Chemistry
Lastly, in computational chemistry, DFB can be significant for:
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Target of Action
For example, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives act as inhibitors, blocking the activity of their target proteins .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives depend on their specific targets. For instance, inhibitors of ALK and ROS1 would affect the signaling pathways these kinases are involved in .
Result of Action
The molecular and cellular effects of piperidine derivatives depend on their specific targets and mode of action. Inhibitors of ALK and ROS1, for example, could potentially reduce the growth of cancer cells .
properties
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-1-2-13(15)11(7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRQXYDXZGTFLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.